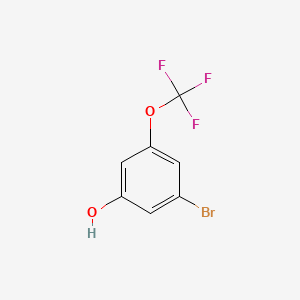

3-Bromo-5-(trifluoromethoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

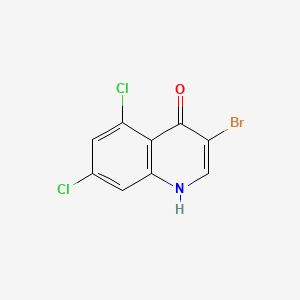

3-Bromo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 . It is used in various applications, including as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff, and in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethoxy)phenol consists of a phenol group with a bromine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)phenol include a molecular weight of 257.01 g/mol . The compound has a topological polar surface area of 29.5 Ų . Other properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Applications De Recherche Scientifique

Palladium-Catalyzed Direct Arylations

This compound is used in the Palladium-Catalyzed Direct Arylations of Heteroarenes . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .

Trifluoromethoxylation Reagents

3-Bromo-5-(trifluoromethoxy)phenol is used in the development of new trifluoromethoxylation reagents . Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF 3 O-containing compounds more accessible .

Industrial Applications

This compound has potential for large-scale industrial applications, especially for aromatic trifluoromethoxy ethers .

Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives

The compound is used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are of great interest to researchers working in the field of pharmaceutical chemistry .

Development of Drugs

Many important drugs contain a (polyfluoroalkoxy)benzene unit . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest .

Environmental Impact

The synthetic scheme involving this compound is very attractive in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety and Hazards

When handling 3-Bromo-5-(trifluoromethoxy)phenol, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

3-Bromo-5-(trifluoromethoxy)phenol is primarily used in the synthesis of biologically active compounds . It is a key reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the compound is transferred from boron to palladium, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling is a significant biochemical pathway that the compound affects . This pathway is crucial for the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other phenolic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The primary result of the action of 3-Bromo-5-(trifluoromethoxy)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide range of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .

Action Environment

The efficacy and stability of 3-Bromo-5-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is typically performed under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Propriétés

IUPAC Name |

3-bromo-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPUQZXDLKIRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682085 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethoxy)phenol | |

CAS RN |

1197239-47-6 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)